molecular formula C11H18N4O2 B7595340 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid

3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid

Cat. No. B7595340
M. Wt: 238.29 g/mol
InChI Key: IGYMKUIOCJYPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid, also known as DMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMPA is a pyrimidine-based compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid is not well understood, and further studies are needed to elucidate the molecular targets of the compound. However, it has been reported that 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid can form stable complexes with metal ions, which may contribute to its biological activity. 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid has also been reported to inhibit the activity of certain enzymes, which may be responsible for its anticancer and antiviral activities.
Biochemical and Physiological Effects:
3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid has been reported to have various biochemical and physiological effects. In vitro studies have shown that 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid can inhibit the growth of cancer cells and viruses. 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid has also been reported to have antibacterial activity against certain strains of bacteria. In addition, 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid has been reported to have antioxidant activity, which may contribute to its potential use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid has several advantages for lab experiments, including its stability, solubility, and ability to form stable complexes with metal ions. However, 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid also has some limitations, such as its potential toxicity and the need for further studies to elucidate its mechanism of action and molecular targets.

Future Directions

There are several future directions for the study of 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid. One potential direction is the synthesis of 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid derivatives with improved biological activity and selectivity. Another direction is the study of the molecular targets of 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid and the development of 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid-based drugs. In addition, further studies are needed to elucidate the mechanism of action of 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid and its potential applications in various fields such as material science and nanotechnology.

Synthesis Methods

3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid can be synthesized using different methods such as the reaction of 2-(dimethylamino)-4-chloromethylpyrimidine with 2-methylpropanoic acid or the reaction of 2-(dimethylamino)-4-methylpyrimidine with chloromethyl methyl ether followed by the reaction with 2-methylpropanoic acid. The synthesis of 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid has been reported in various research articles, and the purity and yield of the compound have been optimized.

Scientific Research Applications

3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid has been reported to have anticancer, antiviral, and antibacterial activities. 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. In material science, 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. 3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid has also been used as a precursor for the synthesis of nanoparticles with potential applications in catalysis and sensing.

properties

IUPAC Name

3-[[2-(dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8(10(16)17)7-15(4)9-5-6-12-11(13-9)14(2)3/h5-6,8H,7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYMKUIOCJYPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1=NC(=NC=C1)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid

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